1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione
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Overview
Description
N3-Allyluridine is a uridine analog, which means it is structurally similar to uridine, a nucleoside that plays a crucial role in the metabolism of cells. Uridine itself has potential antiepileptic effects, and its analogs, including N3-Allyluridine, are studied for their anticonvulsant and anxiolytic activities, as well as for the development of new antihypertensive agents .
Preparation Methods
The synthesis of N3-Allyluridine involves the modification of uridine. One common synthetic route includes the allylation of uridine at the N3 position. This process typically involves the use of allyl halides in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Chemical Reactions Analysis
N3-Allyluridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium hydride, allyl halides, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N3-Allyluridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential antiepileptic and anxiolytic effects, making it a candidate for developing new therapeutic agents.
Medicine: Research is ongoing to explore its use in developing new antihypertensive drugs.
Industry: It is used in the production of nucleoside analogs for various applications, including pharmaceuticals .
Mechanism of Action
N3-Allyluridine exerts its effects by mimicking the structure of uridine and interacting with similar molecular targets. It can inhibit certain enzymes involved in nucleotide metabolism, leading to its anticonvulsant and anxiolytic effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and ion channels .
Comparison with Similar Compounds
N3-Allyluridine is unique among uridine analogs due to its specific allyl modification at the N3 position. Similar compounds include:
N3-Allylthymidine: Another nucleoside analog with similar central depressant activities.
Uridine: The parent compound with potential antiepileptic effects.
Other uridine analogs: Various modified uridines with different substituents at various positions .
N3-Allyluridine stands out due to its specific chemical structure, which imparts unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-2-4-13-8(16)3-5-14(12(13)19)11-10(18)9(17)7(6-15)20-11/h2-3,5,7,9-11,15,17-18H,1,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLZLBIWJOGXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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